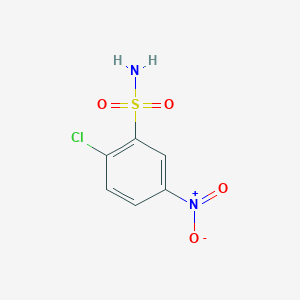

2-Chloro-5-nitrobenzenesulfonamide

Beschreibung

The exact mass of the compound 2-Chloro-5-nitrobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105711. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-nitrobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitrobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJALNCZCSSGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242072 | |

| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-72-0 | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitrobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNF2FJ5TNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzenesulfonamide is a key organic intermediate with significant applications in the synthesis of pharmaceuticals and dyestuffs.[1] Its molecular structure, featuring a sulfonamide group, a nitro group, and a chlorine atom on a benzene ring, provides a versatile platform for a variety of chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

2-Chloro-5-nitrobenzenesulfonamide is a solid at room temperature with a molecular formula of C₆H₅ClN₂O₄S and a molecular weight of 236.63 g/mol .[2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 96-72-0 | [2] |

| Molecular Formula | C₆H₅ClN₂O₄S | [2] |

| Molecular Weight | 236.63 g/mol | [2] |

| Melting Point | 184-185 °C | |

| Appearance | Solid | |

| Solubility | ||

| pKa |

Synthesis of 2-Chloro-5-nitrobenzenesulfonamide

The synthesis of 2-Chloro-5-nitrobenzenesulfonamide is typically achieved in a two-step process starting from the readily available 1-chloro-4-nitrobenzene. The first step involves the sulfonation of 1-chloro-4-nitrobenzene to produce the key intermediate, 2-chloro-5-nitrobenzenesulfonyl chloride. This is followed by amination of the sulfonyl chloride to yield the final product.

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride

The established method for the synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride involves the reaction of 1-chloro-4-nitrobenzene with oleum (fuming sulfuric acid) followed by treatment with a chlorinating agent, such as thionyl chloride or chlorosulfonic acid.[3]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride

Materials:

-

1-chloro-4-nitrobenzene

-

Oleum (e.g., 20% SO₃)

-

Thionyl chloride (SOCl₂) or Chlorosulfonic acid (ClSO₃H)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add 1-chloro-4-nitrobenzene to oleum while maintaining the temperature below 40°C.

-

Once the addition is complete, slowly heat the reaction mixture to around 80-90°C and maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

Slowly add a chlorinating agent, such as thionyl chloride, to the mixture. The molar ratio of the sulfonic acid intermediate to the chlorinating agent should be optimized, but a ratio of 1:3 to 1:5 is a common starting point.[3]

-

Gently heat the mixture to 50-70°C for 1-2 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 2-chloro-5-nitrobenzenesulfonyl chloride, is then collected by filtration, washed with cold water until the washings are neutral, and dried.

Causality Behind Experimental Choices:

-

Oleum: The use of oleum instead of concentrated sulfuric acid provides a higher concentration of sulfur trioxide (SO₃), the electrophile in the sulfonation reaction, which drives the reaction to completion.

-

Temperature Control: The initial sulfonation is exothermic, and controlling the temperature is crucial to prevent side reactions, such as dinitration. The subsequent heating step ensures the completion of the sulfonation.

-

Chlorinating Agent: Thionyl chloride or chlorosulfonic acid are effective reagents for converting the sulfonic acid to the more reactive sulfonyl chloride.

-

Pouring onto Ice: This step serves two purposes: it quenches the reaction and precipitates the water-insoluble sulfonyl chloride, allowing for its easy isolation.

Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide

The final step is the amination of the synthesized 2-chloro-5-nitrobenzenesulfonyl chloride. This is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group.

Experimental Protocol: Amination of 2-Chloro-5-nitrobenzenesulfonyl Chloride

Materials:

-

2-Chloro-5-nitrobenzenesulfonyl chloride

-

Aqueous ammonia (e.g., 28-30%)

-

A polar solvent (e.g., water or dichloromethane)[4]

-

Hydrochloric acid (for work-up)

Procedure:

-

Dissolve or suspend 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable polar solvent in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with stirring. The reaction is typically exothermic. The temperature should be maintained between 30-70°C.[4]

-

After the addition is complete, continue stirring at room temperature for a few hours to ensure the reaction goes to completion.

-

The reaction mixture is then acidified with hydrochloric acid to precipitate the product.

-

The solid 2-Chloro-5-nitrobenzenesulfonamide is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia ensures that all the sulfonyl chloride reacts and also neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

-

Temperature Control: While the reaction is exothermic, maintaining a moderate temperature of 30-70°C is often sufficient to drive the reaction without significant side product formation.[4]

-

Acidification: Acidification of the reaction mixture protonates the sulfonamide, reducing its solubility in water and leading to its precipitation.

Caption: Synthetic workflow for 2-Chloro-5-nitrobenzenesulfonamide.

Reactivity and Reaction Mechanisms

The reactivity of 2-Chloro-5-nitrobenzenesulfonamide is primarily dictated by the interplay of its three functional groups: the sulfonamide, the nitro group, and the chlorine atom.

The aromatic ring is electron-deficient due to the strong electron-withdrawing effects of the nitro and sulfonyl groups. This deactivation makes electrophilic aromatic substitution reactions difficult. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. The chlorine atom, being a good leaving group, can be displaced by strong nucleophiles. The nitro group, particularly at the para position to the chlorine, activates the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

The sulfonamide group itself can undergo reactions. The protons on the nitrogen are acidic and can be deprotonated by a base. The resulting anion can then act as a nucleophile.

Spectral Data and Structural Elucidation

The structure of 2-Chloro-5-nitrobenzenesulfonamide can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

A ¹H NMR spectrum of 2-Chloro-5-nitrobenzenesulfonamide would be expected to show signals corresponding to the aromatic protons and the protons of the sulfonamide group. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The protons of the sulfonamide group (-SO₂NH₂) would typically appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the attached functional groups. The carbon attached to the chlorine atom and the carbon attached to the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands would include:

-

N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide.

-

S=O stretching: Two strong absorption bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) for the sulfonyl group.

-

N=O stretching: Two strong bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.

-

C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Applications in Drug Discovery and Development

Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities, including antibacterial, antiviral, and anticancer properties.[5] 2-Chloro-5-nitrobenzenesulfonamide serves as a valuable building block for the synthesis of more complex sulfonamide-containing molecules with potential therapeutic applications.

The presence of the reactive chlorine atom allows for the introduction of various functionalities through nucleophilic substitution, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, derivatives of the structurally related 2-chloro-5-nitrobenzoic acid have been investigated as potential next-generation antibacterial agents.[6] The nitro group can also be reduced to an amino group, which can then be further functionalized to create a diverse range of compounds.

Safety Information

2-Chloro-5-nitrobenzenesulfonamide is classified as a skin sensitizer and may cause an allergic skin reaction. It is also a suspected eye irritant. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-5-nitrobenzenesulfonamide is a versatile and important chemical intermediate. Its synthesis is well-established, and its reactivity allows for a wide range of chemical transformations. The sulfonamide and nitro functionalities make it a particularly interesting starting material for the synthesis of novel compounds with potential applications in the pharmaceutical and dye industries. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). MDPI. [Link]

- CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014).

-

2-Chloro-5-nitrobenzenesulfonamide. PubChem. [Link]

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

- CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide.

-

2-Chloro-5-nitrobenzenesulfonamide. PubChem. [Link]

-

2-Chloro-5-nitrobenzene sulfonic acid. NIST WebBook. [Link]

- JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

-

The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

-

Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. NIH. [Link]

-

Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. NIScPR Online Periodical Repository. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

-

Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. [Link]

-

Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 4. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. mdpi.com [mdpi.com]

2-Chloro-5-nitrobenzenesulfonamide CAS number 96-72-0

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonamide (CAS 96-72-0)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-nitrobenzenesulfonamide, a key chemical intermediate. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, synthesis, reactivity, and applications, offering field-proven insights to support its effective utilization in research and development.

Introduction: Strategic Importance in Synthesis

2-Chloro-5-nitrobenzenesulfonamide (CAS No. 96-72-0) is a substituted aromatic sulfonamide that serves as a highly versatile building block in organic synthesis.[1] Its trifunctional nature, featuring a sulfonamide group, a nitro group, and a strategically positioned chlorine atom, presents a rich platform for a diverse array of chemical transformations. The electron-withdrawing effects of the nitro and sulfonyl groups activate the aromatic ring for nucleophilic substitution, while these same groups offer handles for further functionalization, such as reduction or derivatization. This unique combination of reactive sites makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialized dyes.[2][3]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of 2-Chloro-5-nitrobenzenesulfonamide is critical for its handling, reaction design, and analytical characterization. The compound is typically a white to off-white solid at room temperature.[1]

Core Properties

A summary of its key computed and experimental properties is presented below.

| Property | Value | Source |

| CAS Number | 96-72-0 | PubChem[4] |

| Molecular Formula | C₆H₅ClN₂O₄S | PubChem[4] |

| Molecular Weight | 236.63 g/mol | PubChem[4][5][6] |

| IUPAC Name | 2-chloro-5-nitrobenzenesulfonamide | PubChem[4] |

| Appearance | White Solid | Chongqing Chemdad[1] |

| XLogP3-AA | 0.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[4] |

Spectroscopic Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

¹H NMR Spectra: Available from sources such as SpectraBase.[4]

-

¹³C NMR Spectra: Provided by suppliers like Aldrich Chemical Company.[4]

-

IR Spectra: Typically recorded using a KBr wafer technique.[4]

Synthesis and Purification

The synthesis of 2-Chloro-5-nitrobenzenesulfonamide is typically achieved through a two-step process starting from p-chloronitrobenzene. The causality behind this pathway lies in the directing effects of the existing substituents on the aromatic ring during electrophilic substitution, followed by a standard conversion of the resulting sulfonyl chloride.

Diagram 1: General Synthesis Pathway

Caption: High-level overview of the synthetic route.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, self-validating system. Each step includes checks and expected outcomes to ensure process integrity.

Step 1: Chlorosulfonation of p-Chloronitrobenzene to form 2-Chloro-5-nitrobenzenesulfonyl chloride

-

Rationale: The reaction of p-chloronitrobenzene with chlorosulfonic acid is a standard method for introducing a sulfonyl chloride group onto an activated benzene ring.[7] An alternative pathway involves the sulfonation with oleum to produce the sulfonic acid, followed by chlorination.[2][7][8]

-

To a stirred solution of chlorosulfonic acid (5 molar equivalents) cooled to 0-5 °C in an ice bath, slowly add p-chloronitrobenzene (1 molar equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 120-130 °C for 2-3 hours until gas evolution (HCl) ceases.[7]

-

Process Validation: Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate, 2-Chloro-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like carbon tetrachloride.[7]

Step 2: Amination of 2-Chloro-5-nitrobenzenesulfonyl chloride

-

Rationale: The sulfonyl chloride is a reactive electrophile that readily reacts with nucleophiles like ammonia to form the corresponding sulfonamide.

-

Suspend the crude, moist 2-Chloro-5-nitrobenzenesulfonyl chloride (1 molar equivalent) in an ice-cooled, stirred solution of aqueous ammonia (28-30%, excess).

-

Stir the mixture vigorously for 1-2 hours while maintaining the temperature below 10 °C.

-

Process Validation: The reaction is typically rapid. Monitor by TLC for the disappearance of the sulfonyl chloride.

-

The resulting solid precipitate, 2-Chloro-5-nitrobenzenesulfonamide, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any residual ammonia and ammonium salts.

Purification Protocol: Recrystallization

-

Rationale: Recrystallization is an effective method for purifying solid organic compounds based on differences in solubility at different temperatures.

-

Dissolve the crude 2-Chloro-5-nitrobenzenesulfonamide in a minimum amount of hot ethanol (or an appropriate solvent system).

-

If necessary, hot-filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Purity Check: Confirm the purity of the final product by measuring its melting point and comparing it to the literature value, and by spectroscopic analysis (NMR, IR).

Reactivity and Mechanistic Insights

The synthetic utility of 2-Chloro-5-nitrobenzenesulfonamide stems from the distinct reactivity of its three functional groups. Understanding the interplay of these groups is key to designing complex synthetic routes.

Diagram 2: Key Reactivity Centers

Caption: Visualization of the primary reactive sites.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to substitution by various nucleophiles (e.g., amines, alkoxides, thiolates). This reactivity is significantly enhanced by the strong electron-withdrawing capabilities of the nitro and sulfonamide groups, which stabilize the negatively charged Meisenheimer complex intermediate.

-

Nitro Group Reduction: The nitro group can be readily reduced to an amine group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Na₂S₂O₄). This transformation is fundamental for introducing a versatile amino group, opening pathways to diazonium salts, amides, and other nitrogen-containing heterocycles.

-

Sulfonamide Moiety: The sulfonamide protons are acidic and can be deprotonated by a base. The resulting anion can act as a nucleophile for alkylation or arylation reactions. This allows for the synthesis of a wide library of N-substituted sulfonamides, a common motif in many pharmaceutical agents.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical intermediate. Its derivatives have shown promise in various fields.

-

Precursor for Dyes and Pigments: The sulfonic acid precursor is a cornerstone for creating azo dyes.[2] The functional groups allow for diazotization and coupling reactions essential for colorant synthesis.

-

Intermediate in Medicinal Chemistry: While the sulfonamide itself is a building block, derivatives of the closely related 2-chloro-5-nitrobenzoic acid have been investigated for their potential as next-generation antibacterials.[9][10] This highlights the value of the 2-chloro-5-nitro-phenyl scaffold in drug discovery. The ability to transform the core functional groups allows for the systematic exploration of structure-activity relationships (SAR).

-

Building Block for Complex Molecules: The predictable reactivity allows chemists to use it in multi-step syntheses to construct highly functionalized molecules for materials science and agrochemical applications.[3][11][12]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with 2-Chloro-5-nitrobenzenesulfonamide.

GHS Hazard Classification

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][15]

-

Safe Handling Practices: Avoid all personal contact, including inhalation.[15] Prevent dust formation. Wash hands thoroughly after handling.[14] Contaminated work clothing should not be allowed out of the workplace.[13]

Diagram 3: Safe Handling Workflow

Caption: Logical flow for safe laboratory handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13] Waste material should be handled as hazardous.

Conclusion

2-Chloro-5-nitrobenzenesulfonamide is a foundational chemical intermediate whose value is defined by its structural versatility. A thorough understanding of its properties, synthetic pathways, and reactivity profile enables researchers and developers to leverage this molecule effectively. Its application as a precursor in diverse fields, from dye manufacturing to the synthesis of potential bioactive compounds, underscores its continued importance in modern chemistry. Proper safety and handling are paramount to its responsible use in advancing scientific discovery.

References

- 2-CHLORO-5-NITROBENZENESULFONAMIDE One Chongqing...

- 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem.

- 2-Chloro-5-nitrobenzenesulfonamide | CAS 96-72-0 | SCBT.

- CAS No : 96-72-0 | Product Name : 2-Chloro-5-nitrobenzenesulfonamide | Pharmaffili

- 2-Chloro-5-nitrobenzamide - Apollo Scientific.

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- Buy 2-CHLORO-5-NITROBENZENESULFONAMIDE

- Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY D

- Preparation of 2-chloro-5-nitrobenzenesulfonic acid - PrepChem.com.

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google P

- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener

- What are the applications of 2-Chloro-5-nitrobenzoic acid? - FAQ - Guidechem.

- 2-Chloro-5-nitrobenzoic Acid: A Versatile Building Block for Organic Synthesis.

- Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals.

Sources

- 1. 2-CHLORO-5-NITROBENZENESULFONAMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Chloro-5-nitrobenzenesulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-5-nitrobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-5-nitrobenzenesulfonamide (CAS No. 96-72-0), a pivotal intermediate in the fields of medicinal chemistry and fine chemical synthesis. The document is structured to offer researchers, scientists, and drug development professionals a deep understanding of the molecule's structural features, physicochemical properties, and practical applications. We will delve into the spectroscopic techniques used for its structural elucidation, provide detailed, field-proven protocols for its synthesis and characterization, and discuss its significance as a versatile chemical building block. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are not only reproducible but also understood within a robust scientific framework.

Part 1: Introduction and Significance

2-Chloro-5-nitrobenzenesulfonamide is an organic compound featuring a benzene ring substituted with three key functional groups: a chloro group at position 2, a nitro group at position 5, and a sulfonamide group at position 1.[1] This specific substitution pattern imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules. The sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial and diuretic drugs. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide protons, providing multiple avenues for synthetic modification. Its derivatives are explored for various applications, including the development of novel antibacterial agents and the synthesis of high-performance dyes.[2][3][4][5] Understanding its molecular structure is therefore fundamental to leveraging its synthetic potential.

Part 2: Physicochemical Properties

The physical and chemical properties of 2-Chloro-5-nitrobenzenesulfonamide dictate its handling, storage, and behavior in chemical reactions. These key characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 96-72-0 | [1][6][7] |

| Molecular Formula | C₆H₅ClN₂O₄S | [1][6][7] |

| Molecular Weight | 236.63 g/mol | [1][6][7] |

| IUPAC Name | 2-chloro-5-nitrobenzenesulfonamide | [1] |

| Melting Point | 184-185 °C | [6] |

| Boiling Point | 435.2 °C at 760 mmHg (Predicted) | [6] |

| Density | 1.7 g/cm³ (Predicted) | [6] |

| XLogP3 | 0.9 | [6] |

| Appearance | Light yellow crystalline solid | |

| Synonyms | Benzenesulfonamide, 2-chloro-5-nitro-; NSC 105711 | [6][7][8] |

Part 3: Molecular Structure and Elucidation

The definitive identification and purity assessment of 2-Chloro-5-nitrobenzenesulfonamide rely on a combination of modern spectroscopic techniques. Each method provides a unique piece of structural information, and together they confirm the molecule's identity.

Visualizing the Core Structure

The molecular structure is composed of a central benzene ring with substituents at positions 1, 2, and 5. This arrangement leads to a specific pattern of signals in spectroscopic analyses, which serves as a structural fingerprint.

Caption: 2D structure of 2-Chloro-5-nitrobenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at C6 (ortho to the sulfonamide) will likely appear as a doublet. The proton at C4 (between the chloro and nitro groups) will likely be a doublet of doublets, and the proton at C3 (ortho to the chloro group) will appear as a doublet. The two protons of the sulfonamide (NH₂) will typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR: The ¹³C NMR spectrum will display six unique signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbons directly attached to the electronegative substituents (C1, C2, C5) will be significantly deshielded and appear downfield.

-

Sample Preparation: Accurately weigh and dissolve 10-20 mg of 2-Chloro-5-nitrobenzenesulfonamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to the potential for higher solubility than CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Analysis: Integrate the proton signals and analyze the splitting patterns (multiplicity) to assign the signals to the corresponding protons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group.

-

S=O Stretching: Strong absorption bands between 1300-1350 cm⁻¹ (asymmetric) and 1150-1180 cm⁻¹ (symmetric) are characteristic of the sulfonyl group (O=S=O).

-

N=O Stretching: Strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric) confirm the presence of the nitro (-NO₂) group.

-

C-Cl Stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid 2-Chloro-5-nitrobenzenesulfonamide sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS is a powerful technique used to determine the molecular weight and elemental composition of the compound.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight (236.63 g/mol ). A characteristic isotopic pattern will be observed for the [M]⁺ and [M+2]⁺ peaks in an approximate 3:1 ratio, which is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation: Common fragmentation pathways may include the loss of SO₂N H₂ or the nitro group.

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

Separation: The compound is vaporized and separated from the solvent on a capillary GC column (e.g., a DB-5ms column) using a suitable temperature program.

-

Ionization and Detection: The eluted compound enters the mass spectrometer, where it is ionized (typically by EI at 70 eV). The resulting ions are separated by the mass analyzer and detected, generating the mass spectrum.

Part 4: Synthesis and Mechanism

The synthesis of 2-Chloro-5-nitrobenzenesulfonamide is a multi-step process that requires careful control of reaction conditions. The chosen pathway is logical and relies on well-established chemical transformations, starting from a commercially available precursor.

Synthetic Workflow

The overall transformation begins with the sulfonation of 1-chloro-4-nitrobenzene, followed by conversion to the sulfonyl chloride, and finally, amination to yield the target sulfonamide. This sequence is necessary because direct amination of the aromatic ring is not feasible, and the sulfonyl chloride is a required activated intermediate for forming the sulfonamide.

Caption: Multi-step synthesis of 2-Chloro-5-nitrobenzenesulfonamide.

Detailed Synthetic Protocol

This step involves an electrophilic aromatic substitution reaction. The starting material, 1-chloro-4-nitrobenzene, is deactivated towards substitution, thus requiring a strong sulfonating agent like oleum.

-

Reaction Setup: In a flask equipped with a stirrer and addition funnel, combine 100g of 1-chloro-4-nitrobenzene with 100g of 100% sulfuric acid.[9]

-

Sulfonation: With vigorous stirring, slowly add 280g of oleum (containing 25% sulfur trioxide).[9] The addition should be controlled to manage the exothermic reaction.

-

Heating: Heat the reaction mixture to 100-110 °C until the starting material is fully consumed (monitored by TLC or GC).[9]

-

Work-up: Carefully pour the reaction mixture over crushed ice to precipitate the sulfonic acid product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove excess acid. The resulting solid can be used in the next step, often without further purification.

The sulfonic acid is converted to the more reactive sulfonyl chloride. This is a critical activation step, as the sulfonate is a poor leaving group.

-

Reaction Setup: To the crude 2-chloro-5-nitrobenzenesulfonic acid from the previous step, add a chlorinating agent such as thionyl chloride or bis(trichloromethyl) carbonate (BTC) in an appropriate organic solvent (e.g., tetrahydrofuran).[3][10]

-

Reaction Conditions: The reaction is typically performed at a moderately elevated temperature (e.g., 25-80 °C) for several hours until the conversion is complete.[3]

-

Work-up: After the reaction, the solvent and excess chlorinating agent are removed under reduced pressure. The crude sulfonyl chloride is then typically isolated by precipitation or extraction.

This final step is a nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride.

-

Reaction Setup: Dissolve the crude 2-chloro-5-nitrobenzenesulfonyl chloride in a suitable solvent like acetone or THF.

-

Amination: Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Reaction Completion: Allow the mixture to stir and warm to room temperature. The reaction is usually rapid.

-

Isolation and Purification: The product, being a solid, will precipitate from the reaction mixture. Collect the solid by vacuum filtration.

-

Validation: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water). The identity and purity of the final product must be confirmed using the spectroscopic methods described in Part 3 (NMR, IR, MS) and melting point analysis.

Part 5: Applications in Research and Development

2-Chloro-5-nitrobenzenesulfonamide is not typically an end-product but rather a versatile building block.

-

Pharmaceutical Synthesis: It serves as a precursor for synthesizing more complex molecules with potential therapeutic activity. The sulfonamide group is a key feature in many drugs, and the chloro and nitro groups provide handles for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, which can then be further functionalized. Related chloro-nitro aromatic structures have been investigated for their potential as next-generation antibacterial agents.[2][5]

-

Dye and Pigment Industry: The precursor, 2-chloro-5-nitrobenzenesulfonyl chloride, is an important intermediate in the synthesis of acidic dyes.[3] The resulting sulfonamide can also be a component in the synthesis of specialized colorants.[11]

Part 6: Safety and Handling

Proper handling of 2-Chloro-5-nitrobenzenesulfonamide is essential to ensure laboratory safety.

-

GHS Hazards: The compound is classified as a skin sensitizer (Category 1).[1][12] It may cause an allergic skin reaction upon contact.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6] Avoid contact with skin and eyes.[13]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[6][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]

References

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB). Retrieved from [Link]

-

MDPI. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 96-72-0 | Product Name : 2-Chloro-5-nitrobenzenesulfonamide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Chloro-5-nitrobenzenesulfonic Acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzenesulfonic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. Retrieved from [Link]

-

PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

Sources

- 1. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]

- 3. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. prepchem.com [prepchem.com]

- 10. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. CAS # 96-72-0, 2-Chloro-5-nitrobenzenesulfonamide - chemBlink [chemblink.com]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. 6471-78-9 | CAS DataBase [m.chemicalbook.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzenesulfonamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 2-Chloro-5-nitrobenzenesulfonamide (CAS No. 96-72-0), a key chemical intermediate. The document is structured to serve researchers, scientists, and professionals in drug development by detailing its core physical and chemical properties, validated synthetic pathways, and critical applications. Emphasis is placed on the causality behind experimental choices, providing field-proven insights into its handling, analysis, and reactivity. This guide includes detailed, step-by-step protocols for synthesis and analysis, in-depth spectral data interpretation, and a discussion of its role in the synthesis of pharmaceutical agents, thereby offering a complete technical resource for laboratory and process development applications.

Introduction and Core Concepts

2-Chloro-5-nitrobenzenesulfonamide is a substituted aromatic sulfonamide of significant interest in organic synthesis. Its molecular architecture, featuring a chloro group ortho to the sulfonamide and a nitro group in the meta position, creates a unique electronic profile that dictates its reactivity and utility. The strong electron-withdrawing nature of both the nitro (-NO₂) and sulfonyl (-SO₂NH₂) groups deactivates the aromatic ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr)[1][2][3]. This characteristic makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of an amino or substituted amino group is a common strategy. Understanding the interplay of these functional groups is paramount for its effective utilization as a chemical building block.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of 2-Chloro-5-nitrobenzenesulfonamide are foundational to its handling, purification, and reaction setup. These properties have been compiled from various authoritative sources and are summarized below.

Physical and Chemical Properties

A curated summary of the key physicochemical data is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 96-72-0 | [4] |

| Molecular Formula | C₆H₅ClN₂O₄S | [4] |

| Molecular Weight | 236.63 g/mol | [4] |

| IUPAC Name | 2-chloro-5-nitrobenzenesulfonamide | [5] |

| Appearance | Pale yellow solid | [6] |

| Melting Point | 184-185 °C | |

| Boiling Point | 435.2 °C at 760 mmHg (Predicted) | |

| Density | 1.7 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in hot water | [7][8][9][10] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 2-Chloro-5-nitrobenzenesulfonamide. The following sections provide an expert interpretation of its key spectral features.

The NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

-

¹H NMR (Proton NMR): In a typical spectrum (DMSO-d₆), the aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the nitro group and meta to the chloro and sulfonamide groups is expected to be the most deshielded (highest ppm). The proton between the chloro and sulfonamide groups will also be significantly deshielded. The coupling patterns (doublets, doublet of doublets) will be consistent with a 1,2,4-trisubstituted benzene ring. The two protons on the sulfonamide (-SO₂NH₂) will typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly attached to the electron-withdrawing chloro, nitro, and sulfonyl groups will be significantly shifted downfield. The carbon bearing the nitro group is often observed at the highest chemical shift among the ring carbons.

The IR spectrum is invaluable for identifying the key functional groups within the molecule.

-

N-H Stretching: The sulfonamide N-H bonds typically exhibit two stretching vibrations in the region of 3350-3250 cm⁻¹, often appearing as sharp to medium peaks[11].

-

S=O Stretching: The sulfonyl group (S=O) gives rise to two very strong and characteristic absorption bands. The asymmetric stretch appears around 1350-1300 cm⁻¹, and the symmetric stretch is found near 1160-1120 cm⁻¹[11].

-

N-O Stretching (Nitro Group): The nitro group also shows two strong absorption bands. The asymmetric stretch is typically observed in the 1550-1500 cm⁻¹ range, while the symmetric stretch appears around 1355-1315 cm⁻¹[11]. The latter may overlap with the S=O stretch.

-

C-Cl Stretching: The carbon-chlorine bond vibration is typically found in the fingerprint region, often around 800-600 cm⁻¹.

Synthesis and Manufacturing

The primary industrial synthesis of 2-Chloro-5-nitrobenzenesulfonamide is a two-step process starting from the readily available 4-chloronitrobenzene. This pathway is favored for its cost-effectiveness and scalability.

Caption: Synthetic workflow for 2-Chloro-5-nitrobenzenesulfonamide.

Step 1 & 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride

The initial step involves the sulfonation of 4-chloronitrobenzene using oleum (fuming sulfuric acid) to yield 2-chloro-5-nitrobenzenesulfonic acid. This intermediate is typically not isolated but is directly converted to the corresponding sulfonyl chloride[12][13].

Causality: The choice of oleum is critical; the presence of SO₃ is necessary to drive the sulfonation of the deactivated aromatic ring. The directing effects of the chloro (ortho, para-directing) and nitro (meta-directing) groups favor substitution at the position ortho to the chlorine and meta to the nitro group. The subsequent chlorination is achieved using reagents like thionyl chloride or chlorosulfonic acid, which effectively convert the sulfonic acid to the more reactive sulfonyl chloride[12][14].

Step 3: Amination Protocol

The final step is the conversion of the sulfonyl chloride to the sulfonamide via amination.

Experimental Protocol: Amination of 2-Chloro-5-nitrobenzenesulfonyl Chloride

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq).

-

Solvent and Cooling: Add a suitable solvent such as acetone or tetrahydrofuran and cool the mixture to 0-5 °C in an ice bath.

-

Ammonia Addition: Slowly add concentrated aqueous ammonia (e.g., 28-30% NH₄OH, ~2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C[15]. The sulfonamide product will begin to precipitate.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure complete conversion.

-

Workup and Isolation:

-

Pour the reaction slurry into a larger volume of cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any residual ammonium salts.

-

-

Purification and Drying:

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure sulfonamide.

-

Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting sulfonyl chloride spot. The purity of the final product should be confirmed by melting point analysis and HPLC.

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of 2-Chloro-5-nitrobenzenesulfonamide is dominated by the electronic properties of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is highly activated towards nucleophilic displacement. The strong electron-withdrawing effects of the ortho-sulfonamide and para-nitro groups stabilize the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the SNAr mechanism[1][2][7][16]. This allows the chlorine to be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, phenoxides), making it a versatile synthetic handle.

Caption: SNAr reaction pathway.

-

Sulfonamide Group Reactivity: The N-H protons of the sulfonamide group are acidic and can be deprotonated by a base. The resulting anion can then be alkylated or otherwise functionalized.

Application in Drug Development: Synthesis of Diuretics

A significant application of chloro-nitro-benzenesulfonamide derivatives is in the synthesis of diuretic drugs. For instance, a structurally related compound is a key intermediate in the synthesis of bumetanide, a potent loop diuretic[15]. The synthesis involves the displacement of the activated chloro group with a phenoxy group, followed by reduction of the nitro group and subsequent N-alkylation.

Analytical Methodologies

To ensure the quality and purity of 2-Chloro-5-nitrobenzenesulfonamide, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for this purpose.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Phosphoric Acid.

-

Solvent B: Acetonitrile with 0.1% Phosphoric Acid[17].

-

-

Gradient Elution:

-

Start with a suitable ratio (e.g., 70% A / 30% B).

-

Run a linear gradient to increase the percentage of Solvent B over 10-15 minutes.

-

Hold at a high percentage of B for a few minutes to elute any non-polar impurities.

-

Return to initial conditions and equilibrate the column.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 0.5 mg/mL.

-

Injection Volume: 10 µL.

Self-Validation: The method should be validated for linearity, precision, and accuracy. The peak for 2-Chloro-5-nitrobenzenesulfonamide should be well-resolved from any impurity peaks, and the peak shape should be symmetrical. For mass spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid[17].

Safety and Handling

2-Chloro-5-nitrobenzenesulfonamide is classified as a skin sensitizer. Appropriate personal protective equipment (PPE) is mandatory when handling this compound.

-

GHS Classification: Warning. H317: May cause an allergic skin reaction[5].

-

Precautionary Statements:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-Chloro-5-nitrobenzenesulfonamide is a fundamentally important chemical intermediate with a well-defined physicochemical and reactivity profile. Its synthesis is robust and scalable, and its utility is proven, particularly as a precursor in the synthesis of pharmacologically active molecules. The strategic placement of its chloro, nitro, and sulfonamide functional groups provides a powerful platform for nucleophilic aromatic substitution, enabling the construction of complex molecular targets. The protocols and data presented in this guide offer a comprehensive resource for scientists and developers, ensuring its safe and effective application in research and manufacturing.

References

- Benchchem. (2025). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Benchchem.

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

- DE3714611A1. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride. Google Patents.

- CN101033206A. (2007). Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. Google Patents.

- CN107805212B. (2020). Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.

- JP2588580B2. (1997). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride. Google Patents.

- CN102351751A. (2012). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.

-

University of Wisconsin-Madison. (n.d.). Interpretation of IR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (1972). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.

- International Journal of Research in Pharmacy and Chemistry. (2014).

-

MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitrobenzene sulfonic acid. NIST WebBook. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- CN106748906B. (2019). A kind of synthetic method of bumetanide. Google Patents.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Benchchem. (2025).

-

SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-nitrobenzenesulfonic acid. Benchchem.

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of Clindamycin Phosphate in Methanol, Ethanol, and Dimethyl Sulfoxide. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. toku-e.com [toku-e.com]

- 9. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. askthenerd.com [askthenerd.com]

- 12. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 13. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 14. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 15. CN101033206A - Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Separation of Benzenesulfonic acid, 2-chloro-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Nomenclature

2-Chloro-5-nitrobenzenesulfonamide is a sulfonamide compound that serves as a valuable building block in organic synthesis.

-

IUPAC Name : 2-chloro-5-nitrobenzenesulfonamide[1]

Structural Representation

The molecular structure consists of a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonamide group.

-

SMILES : C1=CC(=C(C=C1[O-])S(=O)(=O)N)Cl[1]

-

InChI : InChI=1S/C6H5ClN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13)[1]

Synonyms

This compound is known by several other names in the literature and commercial listings, which can be critical for comprehensive database searches.[1]

-

5-nitro-2-chlorobenzenesulfonamide[1]

Physicochemical Properties

Understanding the physical and chemical properties of 2-Chloro-5-nitrobenzenesulfonamide is fundamental for its application in experimental design.

| Property | Value | Source |

| Melting Point | 184-185 °C | [5] |

| Boiling Point | 435.2°C at 760 mmHg | [5] |

| Density | 1.7 g/cm³ | [5] |

| Flash Point | 217.0 °C | [5] |

| Refractive Index | 1.622 | [5] |

| Appearance | Light yellow crystalline solid | [6] |

Synthesis and Mechanism

The synthesis of 2-Chloro-5-nitrobenzenesulfonamide typically involves the sulfonation and subsequent chlorination or amidation of a substituted benzene precursor. A common pathway starts with p-nitrochlorobenzene.

Synthetic Pathway Overview

The industrial synthesis often involves the chlorosulfonation of p-nitrochlorobenzene. However, a laboratory-scale synthesis can be conceptualized as a multi-step process. A related precursor, 2-chloro-5-nitrobenzenesulfonic acid, is synthesized by treating p-nitrochlorobenzene with oleum.[7] This acid can then be converted to the corresponding sulfonyl chloride, which is a key intermediate.

The conversion of 2-chloro-5-nitrobenzenesulfonic acid to 2-chloro-5-nitrobenzenesulfonyl chloride can be achieved using chlorosulfonic acid or thionyl chloride in oleum.[8] A greener alternative involves using bis(trichloromethyl)carbonate (BTC) in the presence of an organic base.[9] The resulting sulfonyl chloride can then be readily converted to the desired sulfonamide by reaction with ammonia.

Caption: Synthetic workflow for 2-Chloro-5-nitrobenzenesulfonamide.

Detailed Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride from 2-Chloro-5-nitrobenzenesulfonic acid

-

To a solution of 2-chloro-5-nitrobenzenesulfonic acid in an appropriate solvent, add a chlorinating agent such as thionyl chloride or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF).

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion.

-

Progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloro-5-nitrobenzenesulfonyl chloride.

Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonamide

-

The crude 2-chloro-5-nitrobenzenesulfonyl chloride is dissolved in an inert solvent like tetrahydrofuran (THF) or dichloromethane.

-

The solution is cooled in an ice bath, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise.

-

The reaction is stirred for a specified period, allowing for the complete formation of the sulfonamide.

-

The product is then isolated by filtration or extraction, followed by purification, typically through recrystallization, to obtain pure 2-Chloro-5-nitrobenzenesulfonamide.

Applications in Research and Drug Development

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[10] 2-Chloro-5-nitrobenzenesulfonamide, as a substituted sulfonamide, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The presence of the chloro and nitro groups on the benzene ring provides reactive sites for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery screening. For instance, the nitro group can be reduced to an amine, which can then be further functionalized. The chlorine atom can be displaced via nucleophilic aromatic substitution reactions. These transformations enable the synthesis of a wide range of derivatives.

Derivatives of the closely related 2-chloro-5-nitrobenzoic acid have shown potential as next-generation antibacterial agents, highlighting the potential of this structural motif in addressing antibiotic resistance.[11][12]

Analytical and Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

-

Objective : To assess the purity of 2-Chloro-5-nitrobenzenesulfonamide.

-

Column : A reversed-phase C18 column is typically suitable.

-

Mobile Phase : A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection : UV detection at a wavelength where the compound exhibits strong absorbance, typically around 254 nm.

-

Sample Preparation : A dilute solution of the compound in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum will provide information on the aromatic protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the benzene ring.

-

¹³C NMR : The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule, confirming the carbon framework.

-

Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common solvents.

Mass Spectrometry (MS)

-

Technique : Electrospray ionization (ESI) is a common method for analyzing such compounds.

-

Expected Ion : In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be a key identifying feature.

Safety and Handling

2-Chloro-5-nitrobenzenesulfonamide is classified as a hazardous substance and requires careful handling.

-

Hazard Statements : May cause an allergic skin reaction (H317).[1][5]

-

Precautionary Statements :

-

Personal Protective Equipment (PPE) :

-

Respiratory Protection : Use a NIOSH-approved respirator when handling the solid material to avoid dust inhalation.[6]

-

Hand Protection : Wear appropriate chemical-resistant gloves.[13]

-

Eye Protection : Use chemical safety goggles.[13]

-

Skin and Body Protection : Wear a lab coat and ensure skin is not exposed.

-

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[5]

Caption: Safety protocol for handling 2-Chloro-5-nitrobenzenesulfonamide.

Conclusion

2-Chloro-5-nitrobenzenesulfonamide is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined structure and reactive functional groups make it an ideal starting material for the synthesis of a wide array of novel molecules. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development. This guide provides a foundational framework for professionals working with this versatile chemical intermediate.

References

-

2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem. National Center for Biotechnology Information. [Link]

-

2-CHLORO-5-NITROBENZENESULFONAMIDE. FDA Global Substance Registration System. [Link]

-

MATERIAL SAFETY DATA SHEET - oxfordlabchem.com. Oxford Lab Fine Chem LLP. [Link]

-

Preparation of 2-chloro-5-nitrobenzenesulfonic acid - PrepChem.com. PrepChem.com. [Link]

- DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents.

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. MDPI. [Link]

-

2-CHLORO-5-NITROBENZENESULFONIC ACID|96-73-1 - LookChem. LookChem. [Link]

-

CAS No : 96-72-0 | Product Name : 2-Chloro-5-nitrobenzenesulfonamide | Pharmaffiliates. Pharmaffiliates. [Link]

- CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents.

-

2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem. National Center for Biotechnology Information. [Link]

-

2-CHLORO-5-NITROBENZENESULFONAMIDE - precisionFDA. precisionFDA. [Link]

-

Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

2-Chloro-5-nitrobenzoic acid - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. National Center for Biotechnology Information. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

Sources

- 1. 2-Chloro-5-nitrobenzenesulfonamide | C6H5ClN2O4S | CID 66784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-CHLORO-5-NITROBENZENESULFONAMIDE [drugfuture.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. prepchem.com [prepchem.com]

- 8. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 9. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 11. mdpi.com [mdpi.com]

- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-5-nitrobenzenesulfonamide

This technical guide provides a comprehensive analysis of the spectral data for 2-chloro-5-nitrobenzenesulfonamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to the structural elucidation of this molecule. Our focus extends beyond mere data presentation to offer field-proven insights into experimental design and data interpretation, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-nitrobenzenesulfonamide (C₆H₅ClN₂O₄S) is a substituted aromatic compound with a molecular weight of 236.63 g/mol .[1] Its structure, featuring a benzene ring substituted with a chloro, a nitro, and a sulfonamide group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic applications.